Tricetin (5,7,3',4',5'-pentahydroxyflavone) is a highly specialized aglycone flavonoid characterized by its pyrogallol B-ring and the absence of a 3-hydroxyl group on its C-ring. In procurement and material selection, this specific structural profile makes Tricetin an essential precursor for the enzymatic synthesis of methylated flavones, such as tricin, and a critical baseline compound for structure-activity relationship (SAR) studies. Unlike common dietary flavones (e.g., luteolin) or flavonols (e.g., myricetin), Tricetin offers a unique combination of high antioxidant capacity without the pro-oxidant liabilities associated with C-ring enolic hydroxyls. Its low-micromolar potency in specific cellular assays makes it an indispensable standard for advanced chemoinformatics, biosynthetic pathway reconstitution, and artifact-free redox research [1].
Substituting Tricetin with closely related analogs fundamentally compromises experimental integrity and synthetic yields. If a buyer substitutes Tricetin with the flavonol Myricetin (which shares the identical B-ring pyrogallol moiety), the presence of Myricetin's C-ring 3-OH group introduces significant pro-oxidant artifacts in cellular assays due to redox cycling, skewing viability and ROS data[1]. Conversely, substituting Tricetin with the flavone Luteolin fails in biosynthetic applications; Luteolin lacks the 5'-hydroxyl group on the B-ring, making it an inferior or incompatible substrate for plant O-methyltransferases (OMTs) tasked with synthesizing 3',5'-dimethylated derivatives like tricin[2]. Therefore, Tricetin cannot be replaced when the protocol demands strict avoidance of pro-oxidant behavior or requires a specific trihydroxy B-ring precursor.
In deoxyribose degradation assays, Tricetin demonstrates potent antioxidant activity by inhibiting oxidation at concentrations up to 8 μM, with negligible pro-oxidant effects. In direct contrast, Myricetin—despite being active between 31 and 500 μM—exhibits significant pro-oxidant activity driven by the positive mesomeric effect of its enolic 3-hydroxy group on the C-ring [1].
| Evidence Dimension | Pro-oxidant vs. Antioxidant Activity (Deoxyribose degradation assay) |
| Target Compound Data | Inhibits oxidation up to 8 μM with negligible pro-oxidant activity |
| Comparator Or Baseline | Myricetin: Active at 31–500 μM but exhibits significant pro-oxidant effects |
| Quantified Difference | Tricetin provides superior low-concentration antioxidant protection without the pro-oxidant liability of Myricetin. |
| Conditions | In vitro deoxyribose degradation assay (H2O2/FeIIIEDTA/ascorbic acid system) |
Procuring Tricetin ensures that cellular assays measuring oxidative stress are not confounded by the artifactual ROS generation typical of 3-OH flavonols.
Tricetin serves as the preferred substrate for various plant O-methyltransferases (such as CrOMT2 and cereal OMTs) for the biosynthesis of tricin. While enzymes can methylate Luteolin to form chrysoeriol (3'-methyl ether), they exhibit a distinct structural preference for Tricetin, efficiently converting its pyrogallol B-ring into the 3',5'-dimethyl ether (tricin) [1].
| Evidence Dimension | Enzymatic Substrate Preference and Methylation Yield |
| Target Compound Data | Highly preferred substrate; yields 3',5'-dimethyl ether (tricin) |
| Comparator Or Baseline | Luteolin: Lower preference in cereal OMTs; yields only 3'-methyl ether |
| Quantified Difference | Tricetin enables dual-methylation at the 3' and 5' positions, which is structurally impossible for Luteolin. |
| Conditions | In vitro enzymatic assay using recombinant O-methyltransferases (e.g., CrOMT2, HvOMT1) |
Buyers conducting enzymatic synthesis of tricin or studying cereal flavone pathways must procure Tricetin as the obligate starting material.
Tricetin exhibits highly potent, low-micromolar anti-proliferative activity against human liver cancer cell lines. In clonogenic and XTT assays, Tricetin achieved IC50 values of 4.87 μM in Hep G2 cells and 4.23 μM in PLC/PRF/5 cells, inducing apoptosis via the ROS/JNK pathway [1]. This positions Tricetin as an exceptionally potent baseline compared to many generic dietary flavones that typically require concentrations above 10–20 μM to achieve similar inhibition.
| Evidence Dimension | Cell Growth Inhibition (IC50) |
| Target Compound Data | IC50 = 4.87 μM (Hep G2) and 4.23 μM (PLC/PRF/5) |
| Comparator Or Baseline | Generic dietary flavones (baseline): Typically >10–20 μM |
| Quantified Difference | Tricetin demonstrates highly potent, single-digit micromolar cytotoxicity in specific HCC lines. |
| Conditions | 48-hour exposure in Hep G2 and PLC/PRF/5 cell cultures (XTT and clonogenic assays) |
Provides researchers with a highly potent, validated positive control for JNK-mediated apoptosis studies in liver cancer models.
Because Tricetin possesses the critical 5'-hydroxyl group lacking in luteolin, it is the required precursor for in vitro enzymatic synthesis using plant O-methyltransferases (e.g., CrOMT2). Buyers should procure Tricetin specifically for reconstituting cereal flavone biosynthetic pathways or generating 3',5'-dimethyl ether derivatives [1].
In cellular models highly sensitive to reactive oxygen species (ROS), Tricetin is the optimal pyrogallol-B-ring standard. It provides potent antioxidant protection without the redox-cycling pro-oxidant artifacts caused by the C-ring 3-OH group found in myricetin, ensuring accurate viability and ROS quantification[2].
Given its validated low-micromolar IC50 (4.23–4.87 μM) against PLC/PRF/5 and Hep G2 cell lines, Tricetin serves as a highly potent benchmark compound for evaluating ROS/JNK-pathway-driven apoptosis in hepatocellular carcinoma research, outperforming many generic dietary flavones [3].
Irritant